1-Bromo-6-fluorohexane
Overview
Description
1-Bromo-6-fluorohexane is an organic compound with the molecular formula C6H12BrF It is a halogenated alkane, containing both bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-6-fluorohexane can be synthesized through a two-step process:
Bromination of Hexane: Hexane is first brominated to form 1-bromohexane. This reaction typically involves the use of bromine (Br2) in the presence of light or a radical initiator.
Fluorination of 1-Bromohexane: The 1-bromohexane is then fluorinated to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Bromo-6-fluorohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine or fluorine atom is replaced by another nucleophile. Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of hexene derivatives.
Grignard Reactions: The bromine atom in this compound can react with magnesium to form a Grignard reagent, which is useful in various organic synthesis applications.
Major Products Formed:
- Substitution reactions typically yield products where the bromine or fluorine atom is replaced by another functional group.
- Elimination reactions produce alkenes.
- Grignard reactions result in organomagnesium compounds.
Scientific Research Applications
1-Bromo-6-fluorohexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study the effects of halogenated compounds on biological systems.
Material Science: It is employed in the preparation of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-bromo-6-fluorohexane in chemical reactions involves the reactivity of its halogen atoms. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The fluorine atom, due to its high electronegativity, influences the compound’s reactivity and stability in various chemical environments .
Comparison with Similar Compounds
1-Bromohexane: Similar in structure but lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.
1-Fluorohexane: Contains only the fluorine atom and is less versatile in reactions compared to 1-bromo-6-fluorohexane.
1-Chloro-6-fluorohexane: Another halogenated alkane with different reactivity due to the presence of chlorine instead of bromine.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity patterns and make it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
1-bromo-6-fluorohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrF/c7-5-3-1-2-4-6-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCUKGDUDOASDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190750 | |
Record name | Hexane, 1-bromo-6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373-28-4 | |
Record name | 1-Bromo-6-fluorohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=373-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexane, 1-bromo-6-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexane, 1-bromo-6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-6-fluorohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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